molecular formula C26H24ClN3O3S B6585725 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 1251548-96-5

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B6585725
CAS RN: 1251548-96-5
M. Wt: 494.0 g/mol
InChI Key: CBNPKWGDGHYRRA-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O3S and its molecular weight is 494.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide is 493.1226905 g/mol and the complexity rating of the compound is 788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them valuable targets for drug development .

Mode of Action

The specific mode of action of this compound is currently unknown due to the lack of direct research on this specific compound. Similar compounds have been shown to interact with their targets in a way that modulates the target’s function . This can result in a variety of changes, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to have a wide range of effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-5-yl]sulfonyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-16-4-7-19(8-5-16)24-26(30-25(29-24)20-9-11-21(27)12-10-20)34(32,33)15-23(31)28-22-13-6-17(2)18(3)14-22/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNPKWGDGHYRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide

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